molecular formula C23H37IN4O2 B154138 3-Iodo-4-azido-N-hexadecylsalicylamide CAS No. 129178-67-2

3-Iodo-4-azido-N-hexadecylsalicylamide

Cat. No. B154138
CAS RN: 129178-67-2
M. Wt: 526.5 g/mol
InChI Key: CZIANYBTJZHSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-azido-N-hexadecylsalicylamide (IAHSA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of salicylamide, which is a well-known nonsteroidal anti-inflammatory drug. The addition of iodine and azide groups to the salicylamide molecule gives IAHSA unique properties that make it useful for various research applications.

Mechanism of Action

The mechanism of action of 3-Iodo-4-azido-N-hexadecylsalicylamide is not fully understood. However, it is believed that the iodine and azide groups on the molecule allow it to selectively bind to certain proteins and lipids. This binding can alter the function of these molecules, leading to changes in cellular processes.
Biochemical and Physiological Effects:
3-Iodo-4-azido-N-hexadecylsalicylamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 3-Iodo-4-azido-N-hexadecylsalicylamide has been shown to induce apoptosis (cell death) in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

3-Iodo-4-azido-N-hexadecylsalicylamide has a number of advantages for use in lab experiments. For example, it is a highly specific probe that can be used to study protein-lipid interactions. Additionally, it is relatively easy to synthesize and purify. However, there are also some limitations to its use. For example, it can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.

Future Directions

There are a number of future directions for research on 3-Iodo-4-azido-N-hexadecylsalicylamide. One area of interest is its potential use as a therapeutic agent for cancer. Additionally, researchers are interested in developing new probes based on the structure of 3-Iodo-4-azido-N-hexadecylsalicylamide that can be used to study other cellular processes. Finally, there is ongoing research to better understand the mechanism of action of 3-Iodo-4-azido-N-hexadecylsalicylamide and its effects on cellular processes.

Synthesis Methods

3-Iodo-4-azido-N-hexadecylsalicylamide can be synthesized by a multistep process that involves the reaction of hexadecylamine with salicylic acid, followed by the addition of iodine and azide groups. The final product is purified using chromatography techniques to obtain a high-purity compound.

Scientific Research Applications

3-Iodo-4-azido-N-hexadecylsalicylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a chemical probe to study protein-lipid interactions. 3-Iodo-4-azido-N-hexadecylsalicylamide can be used to selectively label proteins that interact with specific lipids, allowing researchers to study the role of these interactions in various cellular processes.

properties

CAS RN

129178-67-2

Product Name

3-Iodo-4-azido-N-hexadecylsalicylamide

Molecular Formula

C23H37IN4O2

Molecular Weight

526.5 g/mol

IUPAC Name

4-azido-N-hexadecyl-2-hydroxy-3-(125I)iodanylbenzamide

InChI

InChI=1S/C23H37IN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(30)19-16-17-20(27-28-25)21(24)22(19)29/h16-17,29H,2-15,18H2,1H3,(H,26,30)/i24-2

InChI Key

CZIANYBTJZHSQL-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O

SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O

synonyms

3-iodo-4-azido-N-hexadecylsalicylamide
IAHS

Origin of Product

United States

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